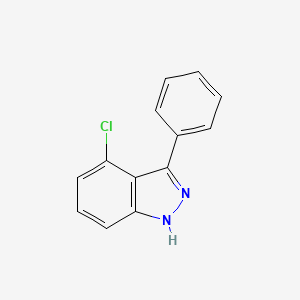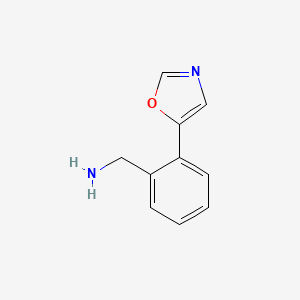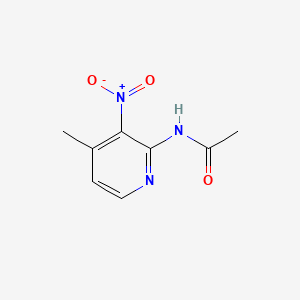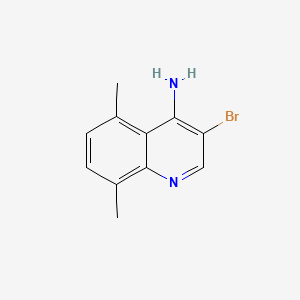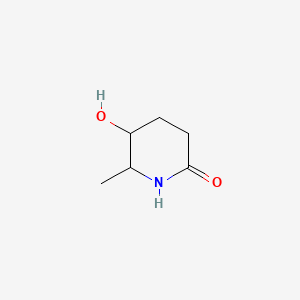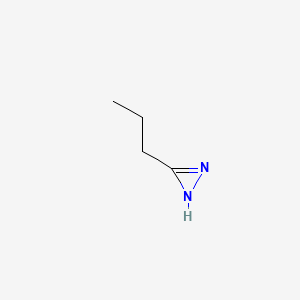
3-Propyl-1H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl-1H-diazirene is an organic compound belonging to the diazirine family. Diazirines are characterized by a three-membered ring structure containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photolysis, making them valuable tools in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-diazirene typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The general steps are as follows:
Oximation: The ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride in the presence of a base to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to produce diaziridine.
Industrial Production Methods: Industrial production of diazirines, including this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 3-Propyl-1H-diazirene undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:
Thermal Activation: Heating can also induce carbene formation, leading to similar insertion reactions.
Common Reagents and Conditions:
Photolysis: Ultraviolet light is the primary reagent for photolysis reactions.
Oxidizing Agents: Reagents such as iodine and triethylamine, silver oxide, and oxalyl chloride are used for oxidation reactions.
Major Products: The major products of these reactions are carbene insertion products, which vary depending on the substrate involved. For example, insertion into a C-H bond results in the formation of a new C-C bond .
科学的研究の応用
3-Propyl-1H-diazirene has a wide range of applications in scientific research:
Chemical Biology: It is used as a photoaffinity label to study protein-ligand interactions by generating carbenes that covalently bind to nearby molecules upon activation.
Proteomics: Diazirine-based tags are employed in chemical proteomics to map non-covalent small molecule-protein interactions.
Material Science: The compound is used in polymer crosslinking and adhesion applications due to its ability to form strong covalent bonds upon activation.
作用機序
The primary mechanism of action of 3-Propyl-1H-diazirene involves the generation of carbenes upon photolysis or thermal activation. These carbenes are highly reactive and can insert into various bonds, forming stable covalent linkages. This property is exploited in photoaffinity labeling and crosslinking applications .
類似化合物との比較
1H-Diazirine: A related compound with a similar three-membered ring structure but different substituents.
Diaziridines: Precursors to diazirines, these compounds contain a three-membered ring with two nitrogen atoms and are used in similar applications.
Uniqueness: 3-Propyl-1H-diazirene is unique due to its specific substituent (propyl group), which can influence its reactivity and the types of interactions it can participate in. This makes it a valuable tool in applications requiring precise control over carbene generation and insertion .
特性
IUPAC Name |
3-propyl-1H-diazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-3-4-5-6-4/h2-3H2,1H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZBBGZQOCCIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702036 |
Source


|
| Record name | 3-Propyl-1H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70348-66-2 |
Source


|
| Record name | 3-Propyl-1H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
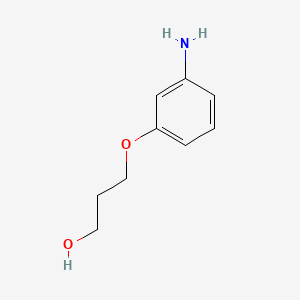
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)
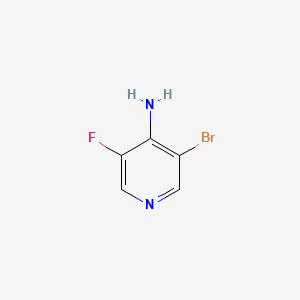
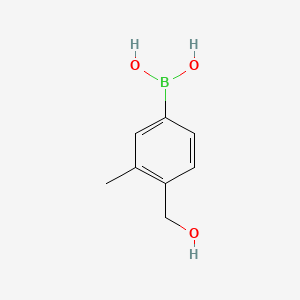
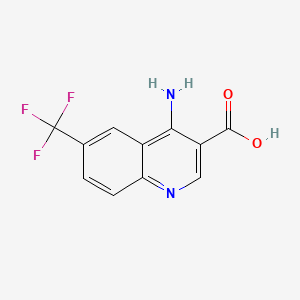

![4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL](/img/structure/B595783.png)
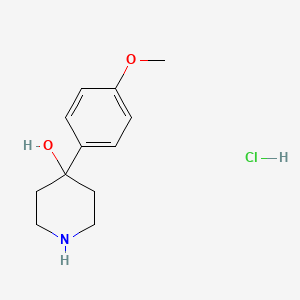
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
